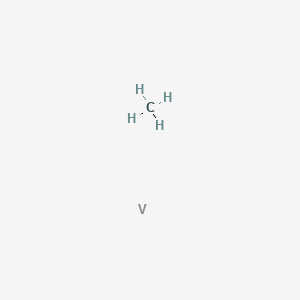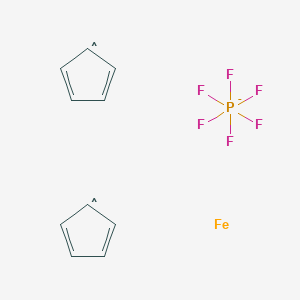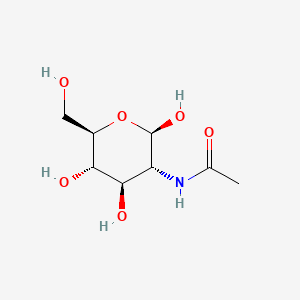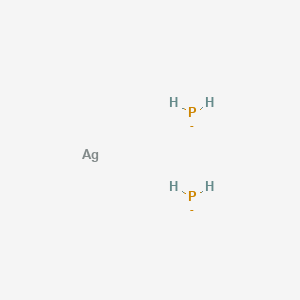
一碳化钒
描述
Vanadium monocarbide (VC) is a compound consisting of one atom of vanadium and one atom of carbon. It is a member of the family of vanadium carbides, which are known for their high hardness and wear resistance. VC is a promising material for various applications, including high-temperature and corrosion-resistant coatings, wear-resistant and hard-facing materials, and catalysts. VC is also being investigated for use in energy storage and conversion technologies.
科学研究应用
二元体系中的相关系: VC 与其他一碳化物(如锆、铌和钛的一碳化物)一起,在其各自的二元体系中形成固溶体。这一特性对于材料科学非常重要,尤其是在开发新合金和复合材料方面 (Duwez & Odell,1950)。
电学和化学性质: 已经研究了 VC 的电学性质和化学键,表明电子从碳转移到钒并形成强定向金属-非金属键。这些发现对于电子学和材料科学中的应用至关重要 (Mokhracheva, Tskhai, & Geld,1977)。
生物学应用: 钒,包括 VC 等化合物,在药理学和毒理学中显示出潜力。它既是氧化还原活性金属又是潜在毒物的双重性质使其成为医学和生物学研究的关注对象 (Ścibior, Llopis, Holder, & Altamirano-Lozano,2016)。
储能应用: VC,特别是它的二维形式(V2CTx),已被研究作为钠离子电池的负极材料。这项研究对于开发更有效的储能技术非常重要 (Bak 等人,2017)。
催化和合成: 钒化合物,包括 VC,在催化和化学合成中具有应用,这得益于它们的生化性质和酶样活性 (Pessoa,2015)。
材料科学与工程: VC 的热力学特性及其在相图中的相关性在材料科学中至关重要,特别是在开发新合金和了解钒在各种化合物中的行为方面 (Lipatnikov,2005)。
医学研究: VC 在医学研究中具有潜在应用,例如在化学预防研究中,突出了它在工业和健康相关领域的通用性 (Bishayee, Oinam, Basu, & Chatterjee,2000)。
工业应用: 钒,包括 VC,由于其高拉伸强度和硬度等物理性质,被用于各种合金中。它的应用延伸到航空航天、工具钢和其他商业用途 (Moskalyk & Alfantazi,2003)。
未来方向
Vanadium monocarbide VC1–x is considered as a potential material for ultra-high temperature applications . Low-activation vanadium alloys, with the reference composition of V–4Cr–4Ti have been considered as one of the most promising candidate materials for structural components such as the blanket in future fusion reactors .
作用机制
Target of Action
Vanadium Carbide (VC) primarily targets the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) . These reactions are crucial in the field of energy production, particularly in the context of renewable energy sources like hydrogen.
Mode of Action
VC interacts with its targets (HER and OER) by acting as a catalyst. It is metallic, which enables efficient electron transport from the bulk to the surface of the catalysts . This property is essential for the catalytic activity of VC in these reactions.
Biochemical Pathways
The primary biochemical pathway affected by VC is the hydrogen evolution reaction (HER) via water electrolysis . This process involves the conversion of water into hydrogen, a clean and renewable energy carrier. VC acts as a catalyst in this reaction, enhancing its efficiency.
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the case of VC, we can discuss its analogous properties in the context of its catalytic activity. VC exhibits excellent performance in the HER but shows poor activity in the OER . The efficiency of VC as a catalyst in these reactions can be influenced by factors such as surface energy, hydrogen adsorption energy, and crystal formation energy .
Result of Action
The primary result of VC’s action is the efficient production of hydrogen through the HER . This process is crucial for the development of renewable energy sources, as hydrogen is a clean, renewable, and abundant energy carrier. Additionally, VC is used as an additive to cemented carbide to refine the carbide crystals and thereby increase the hardness of the inserts .
Action Environment
The action of VC can be influenced by environmental factors. For instance, although VC is thermodynamically stable, it converts to V2C at higher temperatures . Furthermore, the emergence of natural carbon vacancies can give rise to large surface energy, proper hydrogen adsorption energy, low crystal formation energy, and weak bond strength in VC , which can influence its catalytic activity.
属性
IUPAC Name |
methane;vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.V/h1H4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORXZVFEOLUTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.984 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Vanadium carbide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
11130-21-5, 12070-10-9 | |
| Record name | Vanadium carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium carbide (VC) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012070109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium carbide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium carbide (VC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium carbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)




![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)


